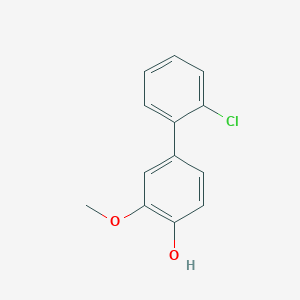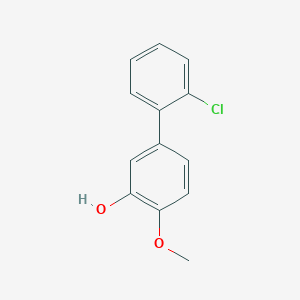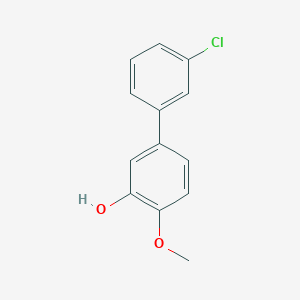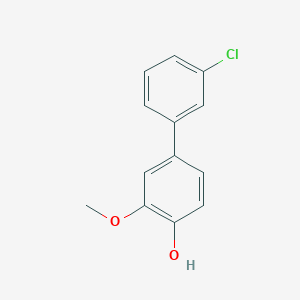
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% (5-F2MOP) is an organic compound belonging to the class of phenols. It has a wide range of applications in scientific research and is commonly used in laboratory experiments. 5-F2MOP is a white to light yellow crystalline solid with a melting point of 108-110°C and a molecular weight of 246.2 g/mol. It is soluble in water, ethanol, propanol and methanol, and is insoluble in ether and hydrocarbons.
Applications De Recherche Scientifique
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% is widely used in scientific research, particularly in the fields of biochemistry, molecular biology and pharmacology. It is used to study the structure and function of proteins, enzymes, and other biomolecules, as well as to study the effects of drugs and other compounds on biological systems.
Mécanisme D'action
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Inhibition of these enzymes can lead to changes in the metabolism of drugs and other compounds, as well as changes in the expression of genes.
Biochemical and Physiological Effects
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It can also affect the expression of certain genes, as well as the metabolism of drugs and other compounds. In vivo studies have shown that it can have an anti-inflammatory effect, as well as a protective effect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% in laboratory experiments is its ease of use and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation is that it is not approved for use in humans and may have toxic effects if used in high concentrations.
Orientations Futures
Future research on 5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% could focus on its potential therapeutic applications. For example, further studies could be conducted to determine its efficacy in treating certain diseases, such as inflammation and oxidative damage. Additionally, further studies could be conducted to better understand the mechanism of action and the biochemical and physiological effects of 5-(2,3-Difluorophenyl)-2-methoxyphenol, 95%. Finally, further research could be conducted to develop new and improved methods for synthesizing 5-(2,3-Difluorophenyl)-2-methoxyphenol, 95%.
Méthodes De Synthèse
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% can be synthesized by reacting 2,3-difluorophenol with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is then isolated by vacuum distillation.
Propriétés
IUPAC Name |
5-(2,3-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-12-6-5-8(7-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQUAOCEOVNBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685531 |
Source


|
| Record name | 2',3'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261919-90-7 |
Source


|
| Record name | 2',3'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














